[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium
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Overview
Description
“[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium”, also known as BBAOEA, is an organic compound with a molecular weight of 390.3 g/mol1. It has gained considerable attention in the scientific community due to its unique physical and chemical properties1.
Synthesis Analysis
The synthesis of BBAOEA is not explicitly mentioned in the search results. However, reactions at the benzylic position are very important for synthesis problems2. Free radical bromination of alkyl benzenes could be a potential method2.Molecular Structure Analysis
The exact molecular structure of BBAOEA is not provided in the search results. However, it’s known that it’s an organic compound with a molecular weight of 390.3 g/mol1.Chemical Reactions Analysis
The specific chemical reactions involving BBAOEA are not detailed in the search results. However, reactions at the benzylic position are common in organic chemistry2.Physical And Chemical Properties Analysis
BBAOEA is an organic compound with a molecular weight of 390.3 g/mol1. It has unique physical and chemical properties that have attracted the attention of the scientific community1.Scientific Research Applications
Synthesis and Characterization
- The compound is used as an intermediate in the synthesis of anti-cancer drugs inhibiting thymidylate synthase, as demonstrated in the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline (Cao Sheng-li, 2004).
- It plays a role in the solid-phase synthesis of complex fused heterocycles, which are essential in developing novel chemical compounds (J. Kočí & V. Krchňák, 2010).
Polymerization and Material Science
- The compound is used in radical polymerization, forming structures such as linear diester amides and high molecular poly-N-ethylmaleimides, which are significant in material science applications (T. Schulze, J. Letsch, & E. Klemm, 1996).
- Its derivatives, like benzofuran side group compounds, have been synthesized and characterized for their potential applications in novel polymer materials (M. Koca, A. Kurt, C. Kırılmış, & Y. Aydogdu, 2012).
Pharmaceutical and Medicinal Chemistry
- It contributes to the synthesis of novel prodrugs activated to cytotoxic alkylating agents, offering potential advancements in cancer treatment (C. Springer, P. Antoniw, K. Bagshawe, F. Searle, G. Bisset, M. Jarman, 1990).
- In antimicrobial studies, metal(II) complexes with derivatives of this compound have shown significant antibacterial activity, indicating its importance in developing new antibacterial agents (P. Desai & D. V. Parekh, 2021).
Corrosion Inhibition
- Derivatives of this compound, such as spirocyclopropane derivatives, have been studied for their efficacy in protecting mild steel in acidic environments, highlighting its potential as a corrosion inhibitor (M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, 2020).
Safety And Hazards
The safety and hazards associated with BBAOEA are not specified in the search results.
Future Directions
The future directions for the research and application of BBAOEA are not specified in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety datasheets.
properties
IUPAC Name |
[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23)/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXEKCFOCOXBC-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN2O2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410185 |
Source
|
Record name | [2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00410185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium | |
CAS RN |
6743-09-5 |
Source
|
Record name | [2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-diethylazanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00410185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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